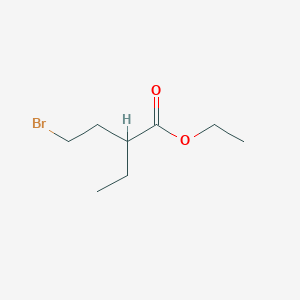
Ethyl 4-bromo-2-ethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-bromo-2-ethylbutanoate is an organic compound with the molecular formula C8H15BrO2. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of both ester and bromine functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2-ethylbutanoate can be synthesized through the bromination of ethyl 2-ethylbutanoate. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where ethyl 2-ethylbutanoate is treated with bromine. The reaction is monitored to ensure the desired product is obtained with high purity. The product is then purified through distillation or other separation techniques.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group in this compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral medium.
Major Products Formed:
Substitution: Ethyl 2-ethylbutanoate derivatives.
Reduction: Ethyl 4-hydroxy-2-ethylbutanoate.
Oxidation: 4-bromo-2-ethylbutanoic acid.
Scientific Research Applications
Ethyl 4-bromo-2-ethylbutanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester and bromine groups.
Medicine: The compound is explored for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-ethylbutanoate involves its reactivity due to the presence of both ester and bromine functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for easy access to the reactive sites.
Comparison with Similar Compounds
Ethyl 4-bromobutanoate: Similar in structure but lacks the ethyl group on the butanoate chain.
Ethyl 2-bromo-2-ethylbutanoate: Similar but with the bromine atom on the second carbon.
Ethyl 4-chloro-2-ethylbutanoate: Similar but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 4-bromo-2-ethylbutanoate is unique due to the specific positioning of the bromine and ethyl groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
Molecular Formula |
C8H15BrO2 |
|---|---|
Molecular Weight |
223.11 g/mol |
IUPAC Name |
ethyl 4-bromo-2-ethylbutanoate |
InChI |
InChI=1S/C8H15BrO2/c1-3-7(5-6-9)8(10)11-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
OWDKDAYLUVPEFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCBr)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















